Boc-Tyr(Me)-OH DCHA
Overview
Description
“Boc-Tyr(Me)-OH DCHA” is also known as “N-Boc-O-methyl-L-tyrosine dicyclohexylamine salt” or “N-Boc-4-methoxy-L-phenylalanine dicyclohexylamine salt”. It has a molecular weight of 476.7 and a molecular formula of C27H44N2O5 .
Chemical Reactions Analysis
In a study, an important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-L-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor .Scientific Research Applications
Peptide Synthesis
Research on Boc-Tyr(Me)-OH DCHA is extensively focused on its applications in peptide synthesis. A significant study demonstrated the effectiveness of various coupling reagents in peptide synthesis, utilizing fragments like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, showcasing the utility of Boc-protected amino acids in peptide chain elongation (Narita, 1978).
Chemo-enzymatic Synthesis
In the context of chemo-enzymatic synthesis, a study highlighted the synthesis of endomorphin-1, an effective analgesic, using a combination of enzymatic and chemical methods. This process involved the use of Boc-protected amino acids, emphasizing the role of this compound in facilitating efficient and green synthesis of peptides (Sun et al., 2011).
Synthesis of Complex Peptide Sequences
Another study reported the synthesis of complex peptide sequences like the tetradecapeptide Ac-Asp1-Arg2-Val3-Tyr4-lle5-His6-Pro7-Phe8-His9-Leu10-Leu11-Val12-Tyr13-Ser14-OH, employing Boc(Nim-Boc)histidine (DCHA) for high yield incorporation of histidine (Nguyen et al., 1985).
Development of Opioid Peptides
Research into δ opioidmimetic antagonists, vital for developing new generations of ultraselective opioid peptides, utilized analogs synthesized with Boc-protected Tyr, such as Boc-Dmt-OH or Boc-Tyr(But)-OH. This demonstrated the relevance of this compound in opioid peptide development (Salvadori et al., 1995).
Synthesis of Phosphotyrosine-Containing Peptides
The synthesis of Tyr(P)-containing peptides, crucial in biological processes, has been achieved with high yield using Boc-Tyr(PO3Me2)-OH. This underscores the role of Boc-protected Tyr derivatives in synthesizing complex peptides involving phosphotyrosine (Perich, 1991).
Investigation of Peptide Structures
Studies also involved the analysis of isolated tripeptide model systems like Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe to investigate β-turns formed independently of protection groups. This research highlights the use of this compound in studying intrinsic structural properties of peptides (Schwing et al., 2012).
Dynamic Combinatorial Chemistry
This compound has found application in dynamic combinatorial chemistry (DCC), a methodology for identifying biomacromolecule ligands. It aids in the reversible reaction of boronic acids with alcohols, exemplifying its role in innovative enzyme inhibition strategies (Leung et al., 2011).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLMYRLRRACCN-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53267-94-0 | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53267-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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